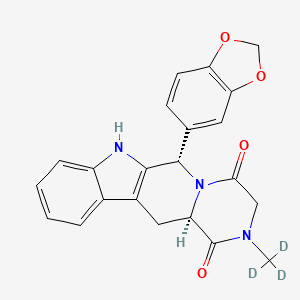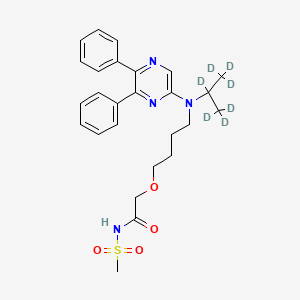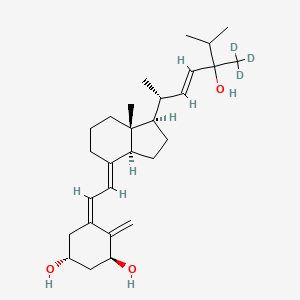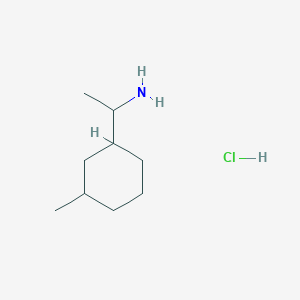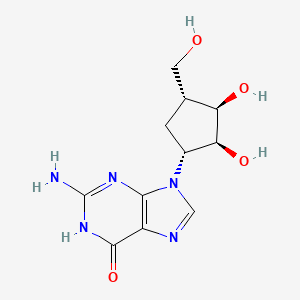
HSV-TK substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “HSV-TK substrate” refers to the substrates utilized by the enzyme thymidine kinase from herpes simplex virus type 1. This enzyme is multifunctional and phosphorylates a broad range of pyrimidine nucleosides, nucleotides, and purine nucleosides, including thymidine, thymidylate, deoxycytidine, acyclovir, and ganciclovir . The enzyme’s ability to phosphorylate these substrates makes it a significant pharmacological target in herpesvirus treatments and gene therapies for cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of HSV-TK substrates involves the synthesis of nucleoside analogs. For instance, ganciclovir is synthesized through a multi-step process involving the protection of hydroxyl groups, glycosylation, and deprotection . The reaction conditions typically involve the use of protecting groups, catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of HSV-TK substrates like ganciclovir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: HSV-TK substrates undergo various chemical reactions, including phosphorylation, oxidation, and substitution . The enzyme thymidine kinase catalyzes the phosphorylation of these substrates, converting them into their monophosphate forms .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation, and various solvents and catalysts for other chemical transformations . The reaction conditions are typically mild, with controlled temperatures and pH to ensure the stability of the substrates .
Major Products Formed: The major products formed from these reactions are the monophosphate, diphosphate, and triphosphate forms of the nucleoside analogs . For example, ganciclovir is phosphorylated to ganciclovir monophosphate, which is further metabolized to ganciclovir triphosphate .
Scientific Research Applications
HSV-TK substrates have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In gene therapy, the HSV-TK/ganciclovir system is used as a suicide gene therapy to selectively kill tumor cells . The enzyme’s ability to phosphorylate nucleoside analogs makes it a valuable tool in antiviral therapies, particularly for treating herpesvirus infections . Additionally, HSV-TK substrates are used in molecular biology research to study enzyme kinetics and substrate specificity .
Mechanism of Action
The mechanism of action of HSV-TK substrates involves their phosphorylation by the enzyme thymidine kinase . The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate, converting it into its monophosphate form . This monophosphate is further phosphorylated by cellular kinases to its diphosphate and triphosphate forms . The triphosphate form of the substrate, such as ganciclovir triphosphate, is incorporated into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
HSV-TK substrates are unique in their ability to be phosphorylated by the enzyme thymidine kinase from herpes simplex virus type 1 . Similar compounds include acyclovir, penciclovir, and brivudine, which are also nucleoside analogs used in antiviral therapies . HSV-TK substrates like ganciclovir have a broader substrate specificity and higher efficacy in certain applications .
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)/t4-,5-,7-,8+/m1/s1 |
InChI Key |
KIDOTSCXAILVGR-APOSLCTFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


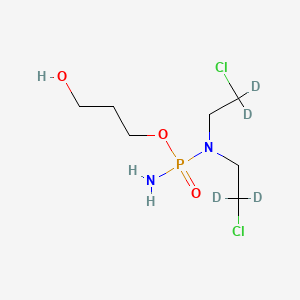
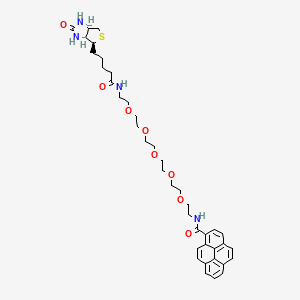
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
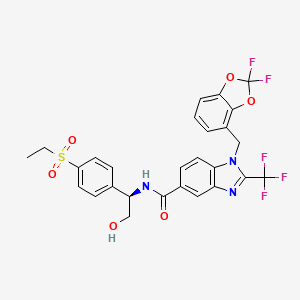
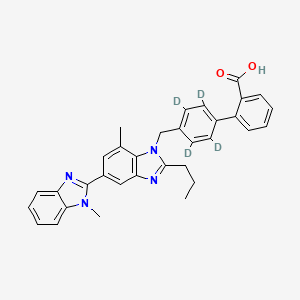
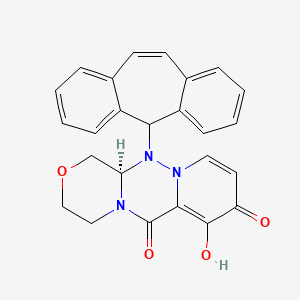
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
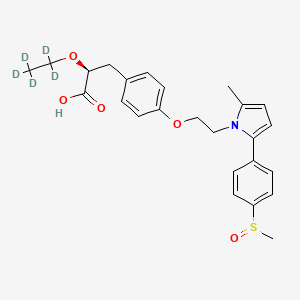
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
